(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is a chiral compound with a unique structure that includes a pyrrolidine ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenylethylamine. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused to the pyrrolidine ring and are known for their biological activities.
Uniqueness
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenylethyl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
904326-09-6 |
---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c1-10(11-6-3-2-4-7-11)15-13(16)12-8-5-9-14-12/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
InChI Key |
HAZMYUCALIRQSV-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=S)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.